

# EED Inhibitors in Oncology: A Comparative Analysis of MAK683 and Emerging Alternatives

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For Researchers, Scientists, and Drug Development Professionals

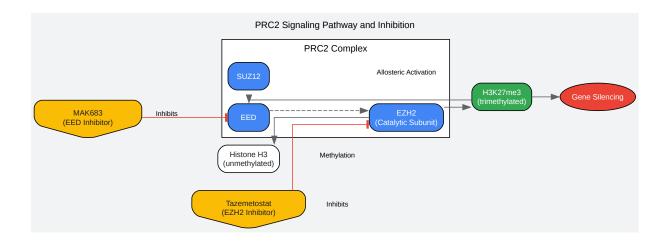
The targeting of epigenetic regulators has emerged as a promising frontier in oncology. Within this landscape, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have garnered significant attention. This guide provides a comparative overview of the clinical and preclinical progress of Embryonic Ectoderm Development (EED) inhibitors, with a primary focus on MAK683, and its alternatives, including other EED inhibitors and direct inhibitors of the catalytic subunit of PRC2, EZH2.

#### Mechanism of Action: EED vs. EZH2 Inhibition

PRC2 is a multi-protein complex essential for maintaining gene silencing and cellular identity through the methylation of histone H3 on lysine 27 (H3K27). The core components of PRC2 include EZH2, the catalytic subunit, SUZ12, and EED. EED plays a crucial role by binding to the trimethylated H3K27 (H3K27me3) mark, which allosterically activates EZH2 and promotes the propagation of the repressive mark.

EED inhibitors, such as MAK683, function as allosteric inhibitors. They bind to the H3K27me3-binding pocket of EED, preventing its interaction with EZH2 and thereby inhibiting the catalytic activity of the entire PRC2 complex.[1] This mechanism is distinct from that of EZH2 inhibitors, which directly target the catalytic site of the EZH2 subunit, competing with the methyl donor S-adenosylmethionine (SAM).





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PRC2 signaling and points of inhibition.

## **Preclinical Performance: A Comparative Look**

The preclinical efficacy of EED and EZH2 inhibitors has been evaluated in various cancer cell lines and animal models. The following tables summarize key in vitro and in vivo data for MAK683 and its comparators. It is important to note that direct comparisons of IC50 and tumor growth inhibition values should be made with caution due to variations in experimental conditions across different studies.

## In Vitro Anti-proliferative Activity (IC50)



Compound	Target	Cell Line	EZH2 Status	IC50 (nM)	Reference
MAK683	EED	WSU-DLCL2	Y641F Mutant	1.153	[2]
HeLa	Wild-Type	1.014 (H3K27me3 reduction)	[2]		
EED226	EED	WSU-DLCL2	Y641F Mutant	35.86	[2]
Tazemetostat (EPZ6438)	EZH2	WSU-DLCL2	Y641F Mutant	14.86	[2]
HeLa	Wild-Type	22.47 (H3K27me3 reduction)	[2]		
Fuji (Synovial Sarcoma)	Wild-Type	150	[3]	_	
HS-SY-II (Synovial Sarcoma)	Wild-Type	520	[3]	_	
APG-5918	EED	LNCaP (Prostate)	Wild-Type	10.16	[4]
22RV1 (Prostate)	Wild-Type	70.32	[4]		
HuT102 (T- Cell Lymphoma)	Not Specified	100	[5]		
ORIC-944	EED	Biochemical Assay	N/A	0.106 (EC50)	[6]
EEDi-5285	EED	Pfeiffer (Lymphoma)	Mutant	0.02	[7][8]



KARPAS-422 (Lymphoma)	Mutant	0.5	[7][8]		
BR-001	EED	Biochemical Assay	N/A	4.5	[9]

# In Vivo Efficacy in Xenograft Models



Compound	Target	Xenograft Model	Dosing	Tumor Growth Inhibition (TGI) / Outcome	Reference
MAK683	EED	KARPAS-422 (Lymphoma)	Not specified in provided abstracts	Tumor regression	[10]
Tazemetostat	EZH2	OCI-LY19 (Lymphoma)	125 or 500 mg/kg BID	Dose- dependent TGI	[11]
SU-DHL-5 (Lymphoma)	125 or 500 mg/kg BID	Dose- dependent TGI	[11]		
Toledo (Lymphoma)	125 or 500 mg/kg BID	Dose- dependent TGI	[11]		
APG-5918	EED	LNCaP (Prostate)	100 mg/kg QD	40.78% T/C	
22Rv1 (Prostate)	50-100 mg/kg	33.78% - 41.57% T/C	[4]		
HuT102 (T- Cell Lymphoma)	30 mg/kg	Complete tumor regression	[5]		
EEDi-5285	EED	KARPAS-422 (Lymphoma)	50-100 mg/kg daily	Complete and durable tumor regression	[7][8]
BR-001	EED	Karpas 422 (Lymphoma)	100 mg/kg BID	85% TGI	[9]
Pfeiffer (Lymphoma)	100 mg/kg BID	96% TGI	[9]	-	



CT26 (Colon)	30 mg/kg	59.3% TGI	[9]		
FTX-6058	EED	Townes SCD Mouse Model	5mg/kg QD	Increased HbF levels	[12]

# **Clinical Trial Updates**

A number of EED and EZH2 inhibitors are currently in various stages of clinical development. The following table provides a snapshot of the key clinical trials for MAK683 and its alternatives.



Compound	Target	Phase	Clinical Trial ID	Indication(s	Key Findings/St atus
MAK683	EED	I/II	NCT0290065 1	Advanced Malignancies (including DLBCL, NPC)	Well-tolerated with preliminary signs of activity in treatment-resistant DLBCL. The study was terminated for business reasons, not due to safety concerns.[9]
Tazemetostat	EZH2	Approved	N/A	Epithelioid Sarcoma, Follicular Lymphoma	FDA- approved. Showed objective responses in relapsed/refra ctory follicular lymphoma. [13]
APG-5918	EED	1	NCT0535458 2	Advanced Solid Tumors or Hematologic Malignancies	Phase I study initiated in China and the US.[14]
ORIC-944	EED	İ	NCT0541342 1	Metastatic Prostate Cancer	Ongoing Phase 1b in combination with AR



					inhibitors.[16] [17][18]
FTX-6058	EED	I	NCT0458698 5, NCT0516958 0	Sickle Cell Disease	Phase 1 trial ongoing. Showed potential to increase fetal hemoglobin. [12][19]

## **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used in the preclinical evaluation of PRC2 inhibitors.

## **Cell Viability Assay**

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).



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Generalized cell viability assay workflow.

#### Procedure:

- Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well.[20]
- After 24 hours of incubation, cells are treated with a serial dilution of the EED or EZH2 inhibitor.[20]

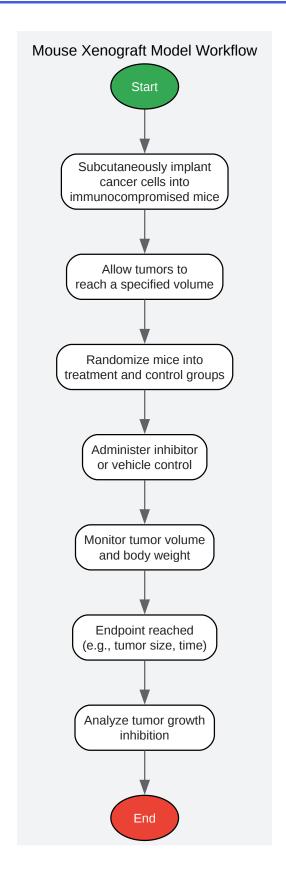


- The plates are incubated for an extended period (typically 6-14 days) to account for the slowacting nature of epigenetic drugs, with the media and inhibitor being replenished every 3-4 days.[20]
- Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[20]
- The luminescence is read on a plate reader, and the data is used to calculate the IC50 value. [20]

# **Mouse Xenograft Model**

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.





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Generalized mouse xenograft model workflow.



#### Procedure:

- Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[21][22]
- Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.[21]
- The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[9]
- Tumor volume and mouse body weight are measured regularly throughout the study.[9]
- The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

### AlphaLISA Assay for EED-H3K27me3 Interaction

This biochemical assay is used to screen for and characterize inhibitors that disrupt the interaction between EED and H3K27me3.

#### Procedure:

- The assay is typically performed in a 384-well plate.[23]
- Biotinylated H3K27me3 peptide, a GST-tagged EED protein, and the test compound are incubated together.
- Glutathione-coated acceptor beads and streptavidin-coated donor beads are added.
- If the EED-H3K27me3 interaction is intact, the beads are brought into close proximity.
- Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a luminescent signal.
- Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.



#### Conclusion

The development of EED inhibitors like MAK683 represents a novel and promising strategy for targeting the PRC2 complex in cancer. Preclinical data suggest that EED inhibitors can be highly potent and may offer advantages over direct EZH2 inhibitors, particularly in overcoming certain resistance mechanisms. The clinical landscape for PRC2 inhibitors is rapidly evolving, with the approval of tazemetostat validating this therapeutic approach. The ongoing clinical trials of various EED inhibitors, including those with distinct indications like sickle cell disease, will further elucidate the therapeutic potential of this class of drugs. Continued research into the nuances of PRC2 biology and the development of next-generation inhibitors will be critical for realizing the full potential of epigenetic therapies in oncology and beyond.

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